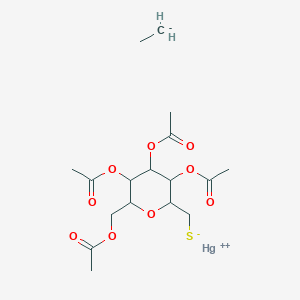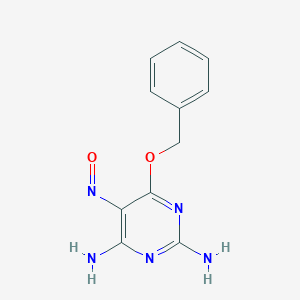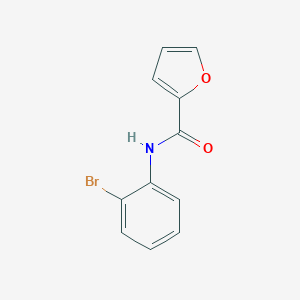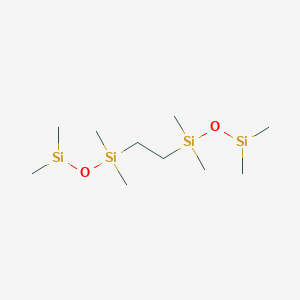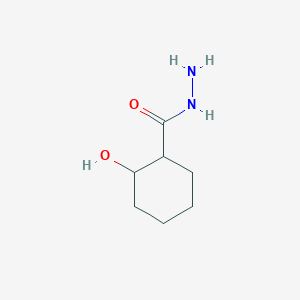
2-Hydroxycyclohexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclohexane-1-carbohydrazide, also known as HCCH, is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and material science.
Aplicaciones Científicas De Investigación
2-Hydroxycyclohexane-1-carbohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. 2-Hydroxycyclohexane-1-carbohydrazide has also been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and lead.
Mecanismo De Acción
The exact mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide is not fully understood. However, it has been proposed that 2-Hydroxycyclohexane-1-carbohydrazide exerts its antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and inhibition of pro-inflammatory cytokines. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to exhibit antitumor effects in vitro and in vivo. In addition, 2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxycyclohexane-1-carbohydrazide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-Hydroxycyclohexane-1-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 2-Hydroxycyclohexane-1-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Hydroxycyclohexane-1-carbohydrazide. One area of interest is the development of 2-Hydroxycyclohexane-1-carbohydrazide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of interest is the investigation of the potential use of 2-Hydroxycyclohexane-1-carbohydrazide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in various scientific fields.
In conclusion, 2-Hydroxycyclohexane-1-carbohydrazide is a promising chemical compound that has potential applications in various scientific fields. Its antioxidant, anti-inflammatory, and antitumor properties make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in medicine, biochemistry, and material science.
Métodos De Síntesis
2-Hydroxycyclohexane-1-carbohydrazide can be synthesized through the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to 2-Hydroxycyclohexane-1-carbohydrazide. The purity of 2-Hydroxycyclohexane-1-carbohydrazide can be improved through recrystallization and purification techniques.
Propiedades
Número CAS |
100948-90-1 |
|---|---|
Nombre del producto |
2-Hydroxycyclohexane-1-carbohydrazide |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11) |
Clave InChI |
JEQMQBRLQLBAEY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NN)O |
Sinónimos |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



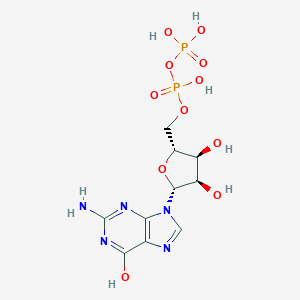
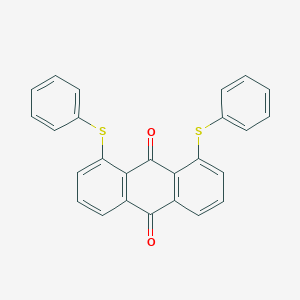
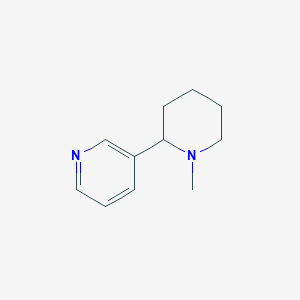
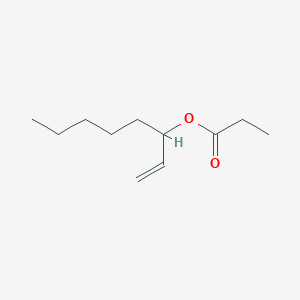
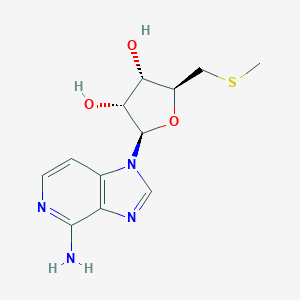
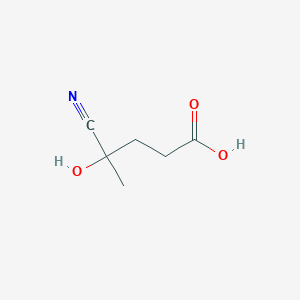
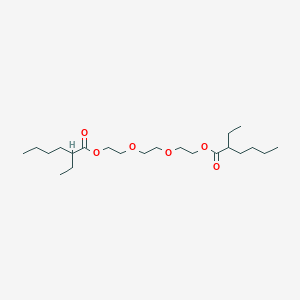
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
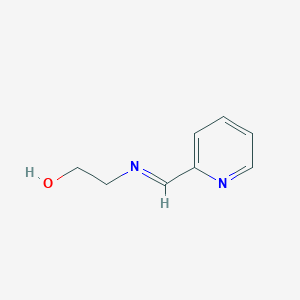
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
